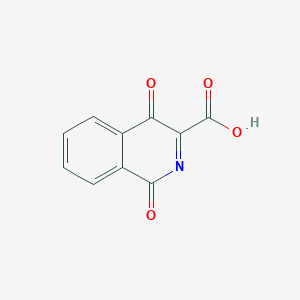
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)-N2-methyl-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)-N2-methyl-L-lysine is a complex organic compound often used in peptide synthesis. This compound is a derivative of lysine, an essential amino acid, and is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used in solid-phase peptide synthesis due to its stability and ease of removal under mildly basic conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)-N2-methyl-L-lysine typically involves the following steps:
Protection of the Lysine Amino Group: The amino group of lysine is protected using the Fmoc group. This is achieved by reacting lysine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Cyclohexylidene Group: The protected lysine is then reacted with a cyclohexylidene derivative to introduce the 4,4-dimethyl-2,6-dioxocyclohexylidene group. This step often involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Methylation of the Lysine Side Chain: The final step involves the methylation of the lysine side chain to produce the desired compound. This can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)-N2-methyl-L-lysine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The Fmoc group can be removed under basic conditions using piperidine, allowing for further functionalization of the lysine residue.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride
Substitution: Piperidine for Fmoc removal
Major Products Formed
Oxidation: Oxidized derivatives of the lysine residue
Reduction: Reduced derivatives of the lysine residue
Substitution: Deprotected lysine derivatives
Applications De Recherche Scientifique
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)-N2-methyl-L-lysine has several scientific research applications:
Chemistry: Used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic peptides.
Industry: Utilized in the production of synthetic peptides for research and development purposes.
Mécanisme D'action
The mechanism of action of N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)-N2-methyl-L-lysine involves its role as a protected lysine derivative in peptide synthesis. The Fmoc group protects the amino group of lysine during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further functionalization or biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Lysine: Another Fmoc-protected lysine derivative used in peptide synthesis.
Fmoc-Dimethyl-L-Glutamine: A similar compound with a dimethylated glutamine residue instead of lysine.
Fmoc-Phenylalanine: An Fmoc-protected phenylalanine derivative used in peptide synthesis.
Uniqueness
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)-N2-methyl-L-lysine is unique due to the presence of the 4,4-dimethyl-2,6-dioxocyclohexylidene group, which imparts specific chemical properties and reactivity. This makes it particularly useful in specialized peptide synthesis applications where unique functional groups are required.
Propriétés
Formule moléculaire |
C35H44N2O6 |
|---|---|
Poids moléculaire |
588.7 g/mol |
Nom IUPAC |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid |
InChI |
InChI=1S/C35H44N2O6/c1-22(2)18-28(32-30(38)19-35(3,4)20-31(32)39)36-17-11-10-16-29(33(40)41)37(5)34(42)43-21-27-25-14-8-6-12-23(25)24-13-7-9-15-26(24)27/h6-9,12-15,22,27,29,38H,10-11,16-21H2,1-5H3,(H,40,41)/t29-/m0/s1 |
Clé InChI |
YODHTZQDZIVYMP-LJAQVGFWSA-N |
SMILES isomérique |
CC(C)CC(=NCCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |
SMILES canonique |
CC(C)CC(=NCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[6-(4-Methoxyphenoxy)pyrimidin-4-yl]methyl}amino)ethan-1-ol](/img/structure/B15127610.png)
![8-Hydroxy-1-(hydroxymethyl)-5,6,12,12,19-pentamethyl-23-oxo-24-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-15-ene-9-carboxylic acid](/img/structure/B15127613.png)
![2-[4,7,10-tris(carboxymethyl)-6-[[4-[[2-[methyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]acetyl]amino]phenyl]methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B15127623.png)

![1-Phenyl-2-azabicyclo[3.2.0]heptane](/img/structure/B15127636.png)





![Potassium 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoate](/img/structure/B15127674.png)
![[Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(4-aminobutyricAcid)](/img/structure/B15127681.png)

![3-Methyl-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}pentanoic acid](/img/structure/B15127708.png)
